molecular formula C16H14FN5O B2516173 1-(4-fluoro-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326878-15-2

1-(4-fluoro-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2516173
CAS No.: 1326878-15-2
M. Wt: 311.32
InChI Key: XFTAEYHNLMWYBL-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14FN5O and its molecular weight is 311.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potency as Kinase Inhibitors

Compounds structurally related to "1-(4-fluoro-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide" have been explored for their potency as kinase inhibitors, specifically targeting the Met kinase superfamily. The structural modification, particularly at the pyridine and pyridone positions, has led to improved enzyme potency and selectivity, with some derivatives demonstrating complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. These findings underscore the potential of such compounds in cancer therapeutics (Schroeder et al., 2009).

Antimicrobial and Antitumor Activities

Another area of interest is the synthesis of N-arylpyrazole-containing compounds, which have shown promising antitumor and antimicrobial activities. The synthesis process involves reactions with active methylene compounds and various amines, leading to the creation of substituted pyridine derivatives and other heterocyclic compounds. These synthesized compounds have demonstrated inhibitory effects against specific cancer cell lines, akin to those of standard treatments, and exhibited antimicrobial activity, highlighting their potential in addressing multiple health concerns (Riyadh, 2011).

Development of Chemosensors

Research has also extended to the development of chemosensors, with triazole-containing compounds serving as selective sensors for metal ions like Al(3+). These sensors, synthesized through click chemistry, offer a ratiometric and colorimetric means to detect specific ions, which is valuable in various analytical and environmental monitoring applications (Maity & Govindaraju, 2010).

Innovative Synthetic Methods

Moreover, the exploration of efficient synthetic methods for carboxamides highlights the versatility and potential of compounds within this chemical class for various applications. For instance, reactions involving carboxylic acids, amines, and specific pyridinium salts have been optimized to afford the corresponding carboxamides in good yields, demonstrating the breadth of synthetic approaches available for this compound class (Mukaiyama et al., 1976).

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-11-8-13(5-6-14(11)17)22-10-15(20-21-22)16(23)19-9-12-4-2-3-7-18-12/h2-8,10H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTAEYHNLMWYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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